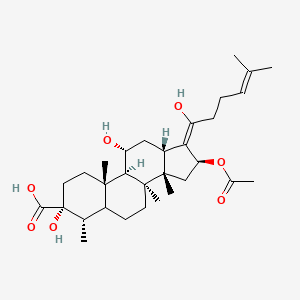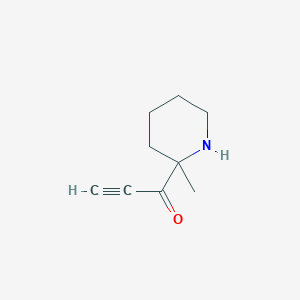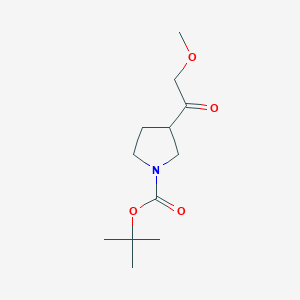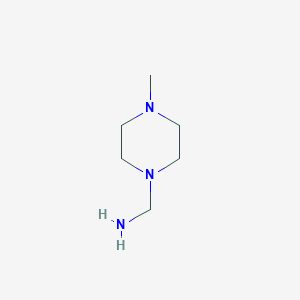
3-Oxofusidicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Oxofusidic acid, also known as 3-Ketofusidic acid, is a derivative of fusidic acid. Fusidic acid is a natural tetracyclic triterpene antibiotic isolated from the fungus Fusidium coccineum. It is primarily used for its antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxofusidic acid involves the oxidation of fusidic acid. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired ketone functionality at the 3-position .
Industrial Production Methods
Industrial production of 3-Oxofusidic acid typically involves large-scale fermentation of Fusidium coccineum to produce fusidic acid, followed by chemical oxidation to convert fusidic acid to 3-Oxofusidic acid. The process requires stringent control of reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
3-Oxofusidic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group back to a hydroxyl group.
Substitution: The ketone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: More oxidized derivatives of 3-Oxofusidic acid.
Reduction: Fusidic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Oxofusidic acid has a wide range of scientific research applications:
作用机制
3-Oxofusidic acid exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to elongation factor G (EF-G) on the ribosome, preventing the translocation step during protein synthesis. This inhibition effectively halts bacterial growth and replication .
相似化合物的比较
Similar Compounds
Fusidic acid: The parent compound, also a tetracyclic triterpene antibiotic with similar antibacterial properties.
3-Acetyl-11-keto-β-boswellic acid: Another compound with a ketone functionality, used for its anti-inflammatory properties.
11-Keto-β-boswellic acid: Similar in structure, used for its anti-inflammatory and anticancer properties.
Uniqueness
3-Oxofusidic acid is unique due to its specific ketone functionality at the 3-position, which imparts distinct chemical reactivity and biological activity compared to its parent compound, fusidic acid. This modification enhances its potential as a lead compound for developing new antibacterial agents .
属性
分子式 |
C31H48O7 |
|---|---|
分子量 |
532.7 g/mol |
IUPAC 名称 |
(3R,4S,8S,9R,10S,11R,13S,14S,16S,17E)-16-acetyloxy-3,11-dihydroxy-17-(1-hydroxy-5-methylhex-4-enylidene)-4,8,10,14-tetramethyl-1,2,4,5,6,7,9,11,12,13,15,16-dodecahydrocyclopenta[a]phenanthrene-3-carboxylic acid |
InChI |
InChI=1S/C31H48O7/c1-17(2)9-8-10-22(33)25-21-15-23(34)26-28(5)13-14-31(37,27(35)36)18(3)20(28)11-12-29(26,6)30(21,7)16-24(25)38-19(4)32/h9,18,20-21,23-24,26,33-34,37H,8,10-16H2,1-7H3,(H,35,36)/b25-22+/t18-,20?,21+,23+,24-,26+,28-,29-,30-,31+/m0/s1 |
InChI 键 |
HMZYFYRJZWTNIE-XDIGDYOLSA-N |
手性 SMILES |
C[C@H]1C2CC[C@]3([C@@H]([C@]2(CC[C@@]1(C(=O)O)O)C)[C@@H](C[C@H]\4[C@@]3(C[C@@H](/C4=C(\CCC=C(C)C)/O)OC(=O)C)C)O)C |
规范 SMILES |
CC1C2CCC3(C(C2(CCC1(C(=O)O)O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)O)OC(=O)C)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate](/img/structure/B13152487.png)
![2-(2-Aminoethyl)-4-azatricyclo[4.2.1.0,3,7]nonan-2-ol](/img/structure/B13152496.png)

![3H-Imidazo[4,5-c]pyridine,2-(2-chlorophenyl)-4,5,6,7-tetrahydro-](/img/structure/B13152498.png)




![1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one](/img/structure/B13152508.png)




